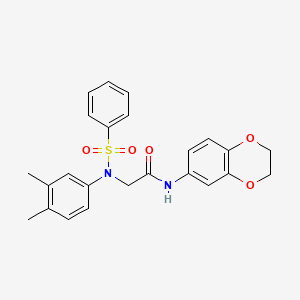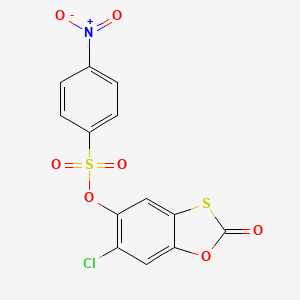![molecular formula C24H15BrN2 B4747658 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline](/img/structure/B4747658.png)
3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline
Übersicht
Beschreibung
3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline, also known as BPQ, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzoquinoline derivatives and has been found to exhibit a range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline is not fully understood, but several studies have suggested that this compound exerts its biological activities by interacting with various cellular targets, including DNA, enzymes, and proteins. For example, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been found to intercalate with DNA, leading to the disruption of DNA replication and transcription. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of neurodegenerative diseases. At higher concentrations, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been found to induce cytotoxicity and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, the exact biochemical and physiological effects of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline are still under investigation, and further studies are needed to fully understand the mechanism of action of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline is its broad range of biological activities, which makes it a promising candidate for drug development. This compound has also been found to exhibit good solubility and stability, which are important factors for drug formulation. However, the synthesis of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline is complex and requires multiple steps, which can be time-consuming and costly. In addition, the cytotoxic effects of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline may limit its use in certain experimental settings, and further studies are needed to determine the optimal concentration and duration of exposure for different applications.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline. One area of interest is the development of new synthetic routes that can improve the yield and purity of the final product. Another area of interest is the investigation of the structure-activity relationship of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline, which may help to identify more potent analogs with improved therapeutic potential. In addition, further studies are needed to fully understand the mechanism of action of 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline and its potential applications in various scientific research areas. Overall, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline is a promising compound that has the potential to make significant contributions to the field of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been extensively studied for its potential applications in various scientific research areas, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In neurodegenerative diseases, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of Alzheimer's and Parkinson's diseases. In infectious diseases, 3-(4-bromophenyl)-1-(4-pyridinyl)benzo[f]quinoline has been found to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-pyridin-4-ylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2/c25-19-8-5-18(6-9-19)23-15-21(17-11-13-26-14-12-17)24-20-4-2-1-3-16(20)7-10-22(24)27-23/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFSCBBJHIITKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=C(C=C4)Br)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(pyridin-4-yl)benzo[f]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-bromo-5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B4747588.png)
![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
![5-[(cyclopentylacetyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4747593.png)

![3-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4747616.png)
![3-[(3-fluorobenzyl)thio]-5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4747618.png)

![3-{4-[(4-chlorophenyl)thio]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4747641.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
![3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4747654.png)
![N-isopropyl-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4747666.png)
